molecular formula C16H19ClN4O3S2 B11401401 Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11401401
M. Wt: 414.9 g/mol
InChI Key: VXYDBZWNYRNPAI-UHFFFAOYSA-N
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Description

Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a thiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions.

  • Preparation of Pyrimidine Intermediate:

    • Starting material: 5-chloro-2-(ethylthio)pyrimidine
    • Reaction: Chlorination and subsequent thiolation to introduce the ethylthio group.
  • Preparation of Thiazole Intermediate:

    • Starting material: 4-methyl-1,3-thiazole-5-carboxylic acid
    • Reaction: Esterification to form the isobutyl ester.
  • Coupling Reaction:

    • The pyrimidine and thiazole intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the chloro group to a hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

  • Methyl 4-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Comparison:

  • Structural Differences: While similar in having pyrimidine and thiazole rings, the substituents and ester groups differ, leading to variations in chemical properties and reactivity.
  • Biological Activity: The presence of different functional groups can result in distinct biological activities, making each compound unique in its potential applications.
  • Synthetic Routes: The synthetic routes for these compounds may share common steps but differ in the specific reagents and conditions used.

Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H19ClN4O3S2

Molecular Weight

414.9 g/mol

IUPAC Name

2-methylpropyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H19ClN4O3S2/c1-5-25-15-18-6-10(17)11(20-15)13(22)21-16-19-9(4)12(26-16)14(23)24-7-8(2)3/h6,8H,5,7H2,1-4H3,(H,19,21,22)

InChI Key

VXYDBZWNYRNPAI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl

Origin of Product

United States

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